(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)
Descripción
The compound "(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene" is a chiral ferrocene-based bisphosphine ligand. Its structure features:
- Two distinct phosphine groups: A bis(3,5-dimethylphenyl)phosphino moiety on the ethyl side chain. A di-1-naphthalenylphosphino group directly attached to the ferrocene backbone.
- (2R,1R) stereochemistry, which critically influences its spatial arrangement and catalytic performance in asymmetric reactions .
This ligand is designed to balance steric bulk (from naphthalenyl and dimethylphenyl groups) and electron-donating capacity (from methyl and aromatic substituents), making it suitable for enantioselective catalysis.
Propiedades
Fórmula molecular |
C48H54FeP2 |
|---|---|
Peso molecular |
748.7 g/mol |
Nombre IUPAC |
bis(3,5-dimethylphenyl)-[1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2; |
Clave InChI |
IWQSRCJVJZWHFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Actividad Biológica
The compound (2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene is a member of the ferrocene family, known for its diverse biological activities, particularly in anticancer research. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Overview of Ferrocene Derivatives
Ferrocene is an organometallic compound characterized by its unique structure comprising two cyclopentadienyl rings sandwiching a central iron atom. The versatility of ferrocene derivatives, especially those functionalized with phosphine groups, has made them subjects of extensive research in medicinal chemistry. These derivatives often exhibit significant biological activities, including anticancer properties.
Mechanisms of Anticancer Activity
The anticancer activity of ferrocenyl compounds can be attributed to several mechanisms:
- Induction of Apoptosis : Many ferrocenyl compounds have been shown to induce apoptosis in cancer cells through intrinsic pathways. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
- Cell Cycle Arrest : Certain ferrocenyl derivatives can cause cell cycle arrest at specific phases (e.g., G0/G1), which inhibits cancer cell proliferation. This is often associated with the downregulation of key regulatory proteins such as c-Myc and Akt .
- Reactive Oxygen Species (ROS) Generation : Ferrocenyl compounds can elevate ROS levels within cancer cells, which contributes to cellular stress and apoptosis. The modulation of antioxidant systems by these compounds is crucial for their cytotoxic effects .
Biological Activity Data
The following table summarizes the biological activity data for selected ferrocenyl-phosphine complexes:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FD10 | HuT78 | 5.55 ± 0.20 | Apoptosis induction, ROS generation |
| FD10 | HH | 7.80 ± 0.09 | Cell cycle arrest |
| FD10 | MJ | 3.16 ± 0.10 | Inhibition of STAT3 |
| FD10 | MyLa | 6.46 ± 0.24 | ROS-mediated apoptosis |
Study 1: Anticancer Properties in CTCL
A study investigated the effects of the ferrocenyl-phosphine complex FD10 on cutaneous T-cell lymphoma (CTCL) cell lines. The results indicated that FD10 exhibited dose-dependent cytotoxicity across various CTCL lines (HuT78, HH, MJ, MyLa). The compound induced apoptosis via caspase activation and led to significant cell cycle arrest at G0/G1 phase .
Study 2: Synthesis and Evaluation of Phosphine Complexes
Research involving iron(II) cyclopentadienyl complexes revealed that modifications with different phosphine ligands enhanced cytotoxicity against leukemia cells (HL-60). The study demonstrated that these complexes were more effective than traditional chemotherapeutics in certain contexts .
Comparación Con Compuestos Similares
Structural and Electronic Differences
The table below compares key attributes of the target compound with structurally related ferrocene-phosphine ligands:
Key Comparative Insights
Steric Effects :
- The target’s di-1-naphthalenyl group provides greater steric bulk than phenyl () or 2-methylphenyl () substituents, enhancing enantioselectivity in asymmetric hydrogenation .
- Trifluoromethylphenyl groups () offer less steric hindrance but improve chemical resistance .
Electronic Properties :
- Bis(3,5-dimethylphenyl) groups are strongly electron-donating, increasing electron density at the metal center compared to CF3-substituted ligands .
- Naphthalenyl groups enable π-backbonding, facilitating interactions with aromatic substrates (e.g., ketones) .
Stereochemical Impact :
- The (2R,1R) configuration creates an asymmetric environment distinct from the (1R,1S) isomer in , which may exhibit lower catalytic efficiency .
- Symmetric ligands (e.g., ) lack the spatial differentiation required for high enantioselectivity .
Thermal and Chemical Stability :
Métodos De Preparación
Diastereoselective Lithiation and Phosphination
This method involves lithiation of a chiral auxiliary (e.g., Ugi’s amine) to generate a planar chiral intermediate, followed by sequential phosphination with aryl phosphine chlorides or oxides.
Procedure :
- Lithiation :
- Phosphination :
Advantages :
- High diastereoselectivity (dr > 100:1) for bulky substituents.
- Flexibility in introducing diverse aryl groups (3,5-dimethylphenyl, 1-naphthyl).
Limitations :
Boron Trifluoride-Catalyzed Coupling
This method leverages boron trifluoride (BF3) to mediate coupling between ferrocene and aryl phosphine oxides under mild conditions.
Procedure :
- Activation :
- Phosphination :
- Hydrolysis :
Example Reaction :
| Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|
| BF3·OEt2, 1,2-DCE, 60°C, 10 h | 92% | 98.3% | |
| BF3·OEt2, di-tert-butylphosphine oxide, 80°C, 10 h | 91% | 98.5% |
Advantages :
Limitations :
Sequential Directed Ortho-Lithiation
This method employs iterative lithiation and phosphination steps to install substituents at specific positions on the ferrocene core.
Procedure :
- First Lithiation :
- Phosphination :
- Second Lithiation :
Key Example :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | LDA, ZnCl2 | -78°C | Planar chiral ferrocene |
| 2 | Negishi coupling | Pd catalysis | Installation of 1-naphthyl group |
Advantages :
- Enables precise control over substituent positions and stereochemistry.
- Suitable for introducing electron-rich (naphthyl) or electron-deficient groups.
Limitations :
Critical Factors Influencing Stereocontrol
- Chiral Auxiliaries :
- Steric Effects :
- Temperature :
Comparison of Methods
| Method | Key Reagents | Yield Range | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diastereoselective Lithiation | BuLi, PCl3, RLi | 85–95% | High (dr > 100:1) | Moderate |
| BF3-Catalyzed Coupling | BF3·OEt2, diaryl phosphine oxides | 90–92% | Moderate | High |
| Sequential Lithiation | LDA, ZnCl2, Negishi coupling | 70–85% | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
